D-Apiose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

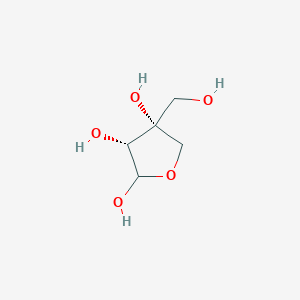

D-Apiose is an unusual branched-chain pentose sugar, first discovered in parsley. It is a component of cell wall polysaccharides and is found in various plant species. This compound is known for its unique structure, which includes a tertiary alcohol group, making it a significant compound in both plant physiology and various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Apiose can be synthesized through several methods. One common approach involves the methylation of 2,3-O-isopropylidene-D-apio-D-furanose with methyl iodide and silver oxide, followed by hydrolysis with dilute sulfuric acid to yield 2,3,4-tri-O-methyl-D-apio-D-furanose . Another method involves the use of uridine diphosphate-apiose (UDP-Api) synthesized from UDP-glucuronic acid, catalyzed by UDP-apiose/UDP-xylose synthase .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as parsley, where it is found as part of the flavonoid glycoside apiin. The extraction process includes hydrolysis and purification steps to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: D-Apiose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, periodate oxidation studies have shown the cis relationship of the hydroxyl groups in the apiose moiety .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyl iodide, silver oxide, and dilute sulfuric acid. These reagents facilitate the methylation and hydrolysis processes necessary for synthesizing derivatives of this compound .

Major Products Formed: Major products formed from the reactions of this compound include 2,3,4-tri-O-methyl-D-apio-D-furanose and various glycosides, which are significant in both research and industrial applications .

Applications De Recherche Scientifique

Role in Cell Wall Structure

D-Apiose plays a crucial role in the structural integrity of plant cell walls. It serves as a binding site for borate, facilitating the formation of cross-links within RG-II. This cross-linking is essential for maintaining cell wall stability and functionality. Studies have shown that depletion of UDP-D-apiose/UDP-D-xylose synthases leads to significant deficiencies in RG-II, resulting in cell wall thickening and cell death in higher plants .

Case Study: Gene Silencing in Nicotiana benthamiana

A study utilized virus-induced gene silencing (VIGS) to deplete the NbAXS1 gene responsible for synthesizing this compound. Results indicated that this depletion caused severe growth defects and cell death due to structural alterations in RG-II, highlighting the importance of this compound in plant health .

Biosynthesis Insights

Research into the biosynthesis of this compound has identified key enzymes involved in its production. For instance, UDP-D-apiose/UDP-D-xylose synthase catalyzes the conversion of UDP-D-glucuronate to this compound and D-xylose. Understanding this pathway is vital for manipulating plant traits and improving crop resilience .

Nutritional Applications

This compound is present in various fruits and vegetables, contributing to their nutritional value. Its presence has been noted in the analysis of food components, particularly in pectin production where it forms part of the neutral sugar fraction . The antioxidant properties of this compound have also been explored, suggesting potential health benefits when consumed as part of a diet rich in fruits containing this sugar.

Antioxidative Properties

Research has demonstrated that extracts containing this compound exhibit antioxidative activity. For example, studies on Mengkudu (Morinda citrifolia) showed that methanol extracts from its roots displayed significant antioxidative effects comparable to established antioxidants like α-tocopherol . This suggests potential applications for this compound-rich extracts in functional foods aimed at enhancing health.

Antiviral Applications

Emerging research has indicated that this compound derivatives may possess antiviral properties. A study synthesized novel branched apiosyl pyrimidine nucleosides, which showed anti-HIV activity . This opens avenues for further exploration of this compound as a scaffold for developing antiviral agents.

Biocatalysis

This compound-relevant glycosidases have been identified as potential biocatalysts for various industrial applications, including food processing and pharmaceuticals . These enzymes can facilitate specific glycosylation reactions, which are crucial for synthesizing complex carbohydrates and glycosides.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Plant Biology | Structural role in cell walls; biosynthesis insights | Essential for RG-II stability; gene silencing studies show growth defects |

| Food Science | Nutritional component; antioxidative properties | Present in fruits; significant antioxidant activity observed |

| Therapeutic Potential | Antiviral applications; biocatalysis | Anti-HIV activity noted; potential biocatalysts identified |

Mécanisme D'action

The mechanism of action of D-Apiose involves its incorporation into complex polysaccharides in plant cell walls. It is synthesized as uridine diphosphate-apiose (UDP-Api) from UDP-glucuronic acid, catalyzed by UDP-apiose/UDP-xylose synthase. This process is crucial for the formation of rhamnogalacturonan-II, a key component of plant cell walls .

Comparaison Avec Des Composés Similaires

D-Apiose is unique due to its branched-chain structure and the presence of a tertiary alcohol group. Similar compounds include other pentoses like xylose and arabinose, but this compound stands out due to its specific role in plant cell wall polysaccharides and its unique structural properties .

List of Similar Compounds:- Xylose

- Arabinose

- Ribose

- Lyxose

This compound’s distinct structure and function make it a valuable compound in various fields of research and industry.

Propriétés

Formule moléculaire |

C5H10O5 |

|---|---|

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

(3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4?,5+/m0/s1 |

Clé InChI |

ASNHGEVAWNWCRQ-LJJLCWGRSA-N |

SMILES |

C1C(C(C(O1)O)O)(CO)O |

SMILES isomérique |

C1[C@@]([C@H](C(O1)O)O)(CO)O |

SMILES canonique |

C1C(C(C(O1)O)O)(CO)O |

Synonymes |

apiose D-apiose |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.